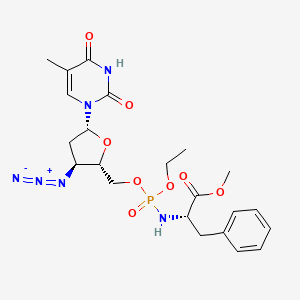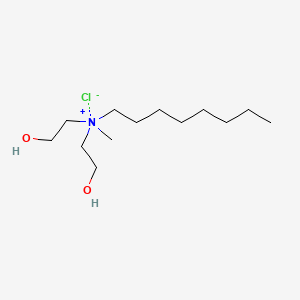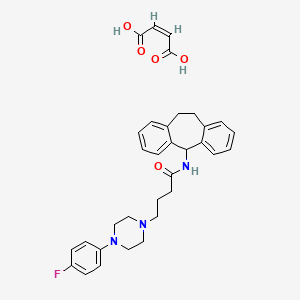
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)-1-piperazine intermediate.
Attachment of the Butyrylamino Group: The intermediate is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Cyclization: The resulting compound undergoes cyclization with dibenzo cycloheptene under acidic conditions to form the final product.
Formation of the Maleate Salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying conditions depending on the desired substitution.
Major Products
Aplicaciones Científicas De Investigación
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Benzyl(4-fluorophenyl)phenylphosphine oxide
Uniqueness
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is unique due to its specific structural features, such as the combination of a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
103379-33-5 |
|---|---|
Fórmula molecular |
C33H36FN3O5 |
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)butanamide |
InChI |
InChI=1S/C29H32FN3O.C4H4O4/c30-24-13-15-25(16-14-24)33-20-18-32(19-21-33)17-5-10-28(34)31-29-26-8-3-1-6-22(26)11-12-23-7-2-4-9-27(23)29;5-3(6)1-2-4(7)8/h1-4,6-9,13-16,29H,5,10-12,17-21H2,(H,31,34);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
XVVYHOVUKZWTRC-BTJKTKAUSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


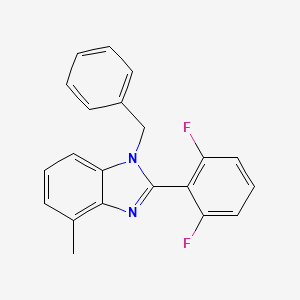
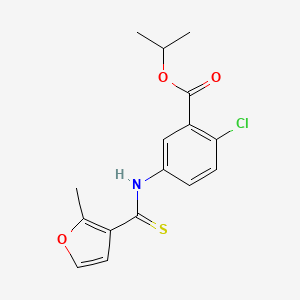

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)


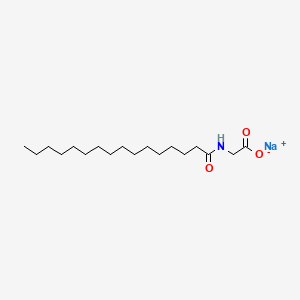


![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)

